molecular formula C35H20ClN3O6 B10880278 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B10880278
M. Wt: 614.0 g/mol
InChI Key: IEYMJJSSVGCIMT-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazine derivatives. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves multiple steps, including the formation of the phenazine core and the subsequent functionalization of the molecule. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . The specific reaction conditions for this compound typically involve the use of solvents like ethanol and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxylic acid: Known for its antimicrobial activity.

    Clofazimine: Used as an antituberculosis agent.

    Dipyrido[3,2-a2’,3’-c]phenazine derivatives:

Uniqueness

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a phenazine core with chloro and nitro substituents enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C35H20ClN3O6

Molecular Weight

614.0 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C35H20ClN3O6/c36-22-12-16-32(30(18-22)39(42)43)45-23-13-9-20(10-14-23)31(40)19-44-35(41)21-11-15-28-29(17-21)38-34-27-8-4-2-6-25(27)24-5-1-3-7-26(24)33(34)37-28/h1-18H,19H2

InChI Key

IEYMJJSSVGCIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=C(C=C7)Cl)[N+](=O)[O-])N=C24

Origin of Product

United States

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